molecular formula C14H12N4O4 B11562179 (3-Nitro-phenoxy)-acetic acid pyridin-2-ylmethylene-hydrazide

(3-Nitro-phenoxy)-acetic acid pyridin-2-ylmethylene-hydrazide

Cat. No.: B11562179
M. Wt: 300.27 g/mol
InChI Key: WQIBLYCTTXPIQG-CXUHLZMHSA-N
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Description

2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide is a complex organic compound that features a nitrophenoxy group and a pyridinylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide typically involves the reaction of 2-(3-nitrophenoxy)acetohydrazide with pyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenoxy and pyridinylmethylidene groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide is unique due to the presence of both the nitrophenoxy and pyridinylmethylidene groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

2-(3-nitrophenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12N4O4/c19-14(17-16-9-11-4-1-2-7-15-11)10-22-13-6-3-5-12(8-13)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+

InChI Key

WQIBLYCTTXPIQG-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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